7-Hydroxytridecanoic acid is a long-chain fatty acid characterized by the presence of a hydroxyl group at the seventh carbon of its aliphatic chain. This compound falls under the category of organic compounds known as fatty acids, specifically classified as hydroxy fatty acids. These compounds are notable for their potential biological activities and applications in various fields, including biochemistry and pharmacology.
7-Hydroxytridecanoic acid can be derived from natural sources, particularly in the context of microbial metabolism. Certain bacteria are known to produce hydroxy fatty acids during lipid metabolism, which can include 7-hydroxytridecanoic acid as a metabolic intermediate or product. This compound may also be synthesized chemically in laboratory settings for research purposes.
The synthesis of 7-hydroxytridecanoic acid can be achieved through various methods, including:
The yield and purity of synthesized 7-hydroxytridecanoic acid can vary based on the method employed. Microbial fermentation typically requires optimization of growth conditions (temperature, pH, substrate concentration) to maximize production efficiency.
The molecular formula for 7-hydroxytridecanoic acid is . It features a long aliphatic chain with a hydroxyl group (-OH) located at the seventh carbon atom.
The structural representation indicates that the compound has:
7-Hydroxytridecanoic acid can participate in various chemical reactions typical of fatty acids and alcohols:
These reactions often require catalysts or specific conditions (e.g., temperature, pressure) to proceed efficiently. For example, esterification typically requires an acid catalyst and heat.
The mechanism of action for 7-hydroxytridecanoic acid is not fully elucidated but may involve its role in cellular signaling and membrane dynamics due to its lipid nature. Hydroxy fatty acids have been shown to interact with cellular receptors and influence metabolic pathways.
7-Hydroxytridecanoic acid has several scientific uses:
ω-Hydroxylation represents a critical biochemical modification for medium-chain fatty acids like tridecanoic acid, enabling their functionalization into derivatives such as 7-hydroxytridecanoic acid. In eukaryotic systems, this process is primarily catalyzed by cytochrome P450 (CYP) enzymes positioned in the endoplasmic reticulum. These membrane-bound monooxygenases employ molecular oxygen and NADPH-dependent cytochrome P450 reductases to introduce hydroxyl groups at specific carbon positions. For instance, plant CYP704B enzymes (e.g., in Oryza sativa) demonstrate regiospecific ω-hydroxylation of C16–C18 fatty acids, which is essential for cutin and sporopollenin biosynthesis during pollen development [4]. Similarly, fungal systems like Candida tropicalis mutants utilize CYP52 family enzymes to convert n-tridecane to ω-hydroxytridecanoic acid via sequential oxidation steps—initial terminal methyl group hydroxylation yields primary alcohols, which undergo further oxidation to aldehydes and carboxylic acids [10]. This pathway proceeds through intermediates such as α,ω-tridecanediol, detected in resting-cell assays, underscoring the multi-step enzymatic cascade required for ω-functionalization [10].
Table 1: Eukaryotic Enzymatic Systems for ω-Hydroxylation
Organism | Enzyme | Substrate Specificity | Primary Product | Cellular Role |
---|---|---|---|---|
Oryza sativa | CYP704B2 | C16–C18 fatty acids | ω-Hydroxy acids | Anther cuticle development |
Candida tropicalis | CYP52 | C10–C13 alkanes/acids | ω-Hydroxytridecanoic acid | Dioic acid biosynthesis |
Homo sapiens | CYP4F2 | Eicosanoids/fatty acids | 20-HETE | Inflammatory mediator synthesis |
Cytochrome P450 monooxygenases (CYPs) are pivotal for regioselective hydroxylation of fatty acids across biological kingdoms. Human CYP4 enzymes (e.g., CYP4A11, CYP4F2) ω-hydroxylate arachidonic acid to form 20-hydroxyeicosatetraenoic acid (20-HETE), a signaling molecule influencing inflammation and hypertension [2]. Structurally, CYPs feature a conserved heme-iron active site that binds O₂, enabling C–H bond activation. Substrate specificity is governed by active-site topology; CYP8B1, involved in bile acid synthesis, hydroxylates C12 of cholestene derivatives via a substrate-induced shift from inactive (420 nm) to active (450 nm) heme conformations [8]. Bacterial CYP153A subfamilies (e.g., CYP153AL.m from Limnobacter sp.) exhibit high efficiency for terminal hydroxylation of dodecanoic acid, achieving titers of 2 g/L ω-hydroxydodecanoic acid under optimized conditions . Key catalytic enhancements include:
Polyketide synthases (PKSs) provide an alternative route to hydroxy fatty acids via iterative malonyl-CoA elongation. Type III PKSs, prevalent in bacteria and plants, catalyze decarboxylative condensations without acyl carrier protein (ACP) domains, directly utilizing CoA thioesters. These homodimeric enzymes (∼40 kDa subunits) feature a Cys-His-Asn catalytic triad that loads starter units (e.g., fatty acyl-CoAs) and iteratively extends them with malonyl-CoA [9]. For C13-hydroxy acid biosynthesis, starter units like hexanoyl-CoA undergo three elongation cycles, forming a linear tetraketide intermediate that cyclizes or hydrolyzes to release products. Bacterial type III PKSs exhibit remarkable substrate promiscuity:
PKS Type | Architecture | Carrier Mechanism | Representative Product | Chain Length Control |
---|---|---|---|---|
Type I | Modular multidomain | ACP-bound | Erythromycin (macrolide) | Module number |
Type II | Dissociable complexes | ACP-bound | Actinorhodin (aromatic polyketide) | Ketosynthase chain-length factor |
Type III | Homodimeric | CoA-thioester | Alkylresorcinols/hydroxy acids | Active site volume |
Gene clusters encoding hydroxy acid synthases reveal evolutionary adaptations for substrate specificity and product diversity. Bacterial CYP153A operons typically include ferredoxin (Fdx) and ferredoxin reductase (FdR) genes adjacent to the P450, forming a self-sufficient three-component system . In contrast, fungal ω-hydroxylation genes (e.g., CYP52) cluster with alcohol dehydrogenases and aldehyde dehydrogenases, enabling channeled oxidation of alkanes to dioic acids [10]. Key comparative insights include:
Table 3: Biosynthetic Gene Clusters for Hydroxy Acid Production
Host Organism | Gene Cluster Components | Target Product | Titer (g/L) | Regulatory Elements |
---|---|---|---|---|
Limnobacter sp. | CYP153AL.m, CamA (FdR), CamB (Fdx) | ω-Hydroxydodecanoic acid | 3.28 | T7/lac promoter (E. coli) |
Candida tropicalis | CYP52, ADH, AldDH | α,ω-Tridecanedioic acid | 174* | Alkane-responsive promoters |
Streptomyces sp. | Type III PKS, malonyl-CoA ligase | Triketide pyrone | 0.8 | SARP-family activators |
*Reported for methyl tetradecanoate precursor [10].
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